Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate
Overview
Description
Tert-butyl (4-bromo-3-(trifluoromethyl)phenyl)carbamate is an organic compound. It is similar to tert-Butyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate, which is used for research related to life sciences .
Synthesis Analysis
The synthesis of compounds similar to this compound has been discussed in various studies. For instance, the synthesis and applications of trifluoromethylpyridines, a key structural motif in active agrochemical and pharmaceutical ingredients, have been explored . Another study discussed the synthesis of tert-Butyl Bromoacetate .Scientific Research Applications
Synthesis and Characterization of Substituted Phenyl Azetidines
The synthesis of tert-butyl-2-(4-bromo phenyl)-3-hydroxy propyl carbamate (4a) involves the reaction of 2-(4-bromo phenyl) methyl cyanide with ethylchloroformate and subsequent steps leading to antimicrobial compounds. This pathway is significant for the development of potential antimicrobial agents, indicating the chemical's role in pharmaceutical research (Doraswamy & Ramana, 2013).
Synthesis and Antimicrobial activity of Oxadiazoles and Triazoles Derivatives
Tert-butyl carbazate is used to synthesize derivatives like 5-tert-butoxy-4H-1, 2, 4-triazole-3-thiol, showcasing its potential in creating compounds with antimicrobial activity. This highlights the chemical's utility in designing new antimicrobial substances (Ghoneim & Mohamed, 2013).
Novel Reduction of Perfluoroalkyl Ketones
Tert-butyl N-(2-bromophenyl)carbamate's reaction with ethyl perfluorooctanoate, leading to unexpected reduction products, demonstrates the compound's reactivity and potential for producing unique chemical structures, useful in understanding reaction mechanisms and synthesizing new materials (Sokeirik et al., 2006).
Heterodifunctional Polyfluorene Building Blocks
The compound is utilized in the synthesis of polyfluorene building blocks, crucial for creating nanoparticles with applications in optoelectronics and photonics. The brightness emission-tuned nanoparticles indicate the compound's significance in materials science, particularly in developing new materials for optical applications (Fischer et al., 2013).
Relay Propagation of Crowding
Research on the tert-butyl group's role as both an emitter and transmitter of steric pressure in chemical structures provides insights into molecular interactions and steric effects. This is crucial for understanding reaction mechanisms and designing molecules with desired properties (Schlosser et al., 2006).
Organic Photovoltaic Materials
The compound is utilized in synthesizing donor building blocks like triarylamino derivatives for organic photovoltaic materials, highlighting its importance in renewable energy research and the development of solar cell technology (Chmovzh & Rakitin, 2021).
OLEDs Applications
The compound's use in synthesizing four-membered red iridium(iii) complexes with applications in OLEDs demonstrates its significance in the field of display technology and lighting systems. The research on Ir-S-P-S structures indicates the compound's potential in advancing OLED technology (Su & Zheng, 2019).
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to interact with peripheral sensory trigeminal nerves .
Mode of Action
It is known that the compound’s trifluoromethyl group significantly impacts its chemical reactivity .
Pharmacokinetics
The compound’s high molecular weight could potentially affect its permeability across the blood-brain barrier .
Action Environment
Environmental factors such as the compound’s fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Properties
IUPAC Name |
tert-butyl N-[4-bromo-3-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO2/c1-11(2,3)19-10(18)17-7-4-5-9(13)8(6-7)12(14,15)16/h4-6H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFNYAOHCLVHST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.